molecular formula C7H4BrN3O2 B1517249 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1000018-56-3

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1517249
M. Wt: 242.03 g/mol
InChI Key: KEMAWFHELKESRS-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H4BrN3O2 . It is used in laboratory chemicals .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2/c8-5-3-11-2-4 (7 (12)13)10-6 (11)1-9-5/h1-3H, (H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 242.03 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is used in the synthesis of novel compounds with potential antimicrobial properties. For instance, it was utilized in the preparation of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation reactions with various amines. These synthesized compounds showed promising antimicrobial activity, indicating their potential for therapeutic applications (Jyothi & Madhavi, 2019).

Anti-inflammatory Properties

The compound has been involved in the synthesis of derivatives with anti-inflammatory activities. Research has shown that certain derivatives of imidazo[1,2-a]pyrazine, synthesized via reactions with 2-aminopyrazines, exhibit anti-inflammatory effects, which could be leveraged for therapeutic purposes (Abignente et al., 1992).

Immunomodulatory and Anticancer Activities

Compounds synthesized from 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid have shown immunomodulatory and anticancer activities. Derivatives like 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole exhibited significant inhibitory effects on NO generation in macrophages and possessed cytotoxic properties against colon and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Multicomponent Synthesis and Chemical Properties

This compound plays a crucial role in the multicomponent synthesis of various chemical structures, serving as a key scaffold. It has been involved in the Groebke–Blackburn–Bienaymé cyclisation, leading to the efficient production of 3-aminoimidazo[1,2-a]pyrazines. These syntheses are notable for their high yield and purity, demonstrating the compound's utility in chemical manufacturing processes (Baenziger, Durantie, & Mathes, 2017).

Pharmaceutical Applications

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is instrumental in synthesizing various pharmaceutical compounds. It has contributed to creating derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, demonstrating its significance in developing therapeutic agents (Sablayrolles et al., 1984).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMAWFHELKESRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651757
Record name 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS RN

1000018-56-3
Record name 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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